
3beta,17-Dihydroxypregn-5-en-20-one 17-acetate 3-formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3beta,17-Dihydroxypregn-5-en-20-one 17-acetate 3-formate is a steroidal compound with the molecular formula C21H32O3 It is a derivative of pregnane, a steroid nucleus that forms the backbone of many biologically significant molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3beta,17-Dihydroxypregn-5-en-20-one 17-acetate 3-formate typically involves multi-step organic reactions. One common method includes the acetylation and formylation of 3beta,17-Dihydroxypregn-5-en-20-one. The reaction conditions often require the use of acetic anhydride and formic acid in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperatures to ensure the selective formation of the acetate and formate esters.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3beta,17-Dihydroxypregn-5-en-20-one 17-acetate 3-formate undergoes various chemical reactions, including:
Oxidation: This reaction can convert hydroxyl groups to ketones or carboxylic acids.
Reduction: This reaction can reduce ketones to hydroxyl groups.
Substitution: This reaction can replace functional groups with others, such as halogenation or esterification.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or acetic anhydride (Ac2O) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3beta,17-Diketo-pregn-5-en-20-one, while reduction may yield 3beta,17-Dihydroxypregn-5-en-20-one.
Applications De Recherche Scientifique
3beta,17-Dihydroxypregn-5-en-20-one 17-acetate 3-formate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the production of steroid-based pharmaceuticals and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 3beta,17-Dihydroxypregn-5-en-20-one 17-acetate 3-formate involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating gene expression and influencing cellular functions. The exact pathways and targets can vary depending on the biological context and the specific effects being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3beta,17-Dihydroxypregn-5-en-20-one: Lacks the acetate and formate groups.
3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate): Contains two acetate groups instead of one acetate and one formate.
3beta,17-Dihydroxypregn-5-en-20-one 3-formate: Contains only the formate group.
Uniqueness
3beta,17-Dihydroxypregn-5-en-20-one 17-acetate 3-formate is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. The presence of both acetate and formate groups allows for unique interactions and reactivity compared to similar compounds.
Propriétés
Numéro CAS |
83984-86-5 |
|---|---|
Formule moléculaire |
C24H34O5 |
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-3-formyloxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C24H34O5/c1-15(26)24(29-16(2)27)12-9-21-19-6-5-17-13-18(28-14-25)7-10-22(17,3)20(19)8-11-23(21,24)4/h5,14,18-21H,6-13H2,1-4H3/t18-,19+,20-,21-,22-,23-,24-/m0/s1 |
Clé InChI |
MPCDURSOWQINER-IWMXCVPLSA-N |
SMILES isomérique |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC=O)C)C)OC(=O)C |
SMILES canonique |
CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC=O)C)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


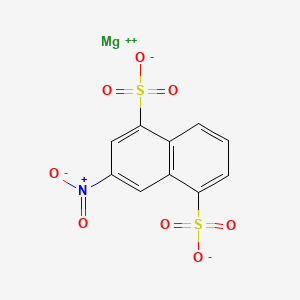
![N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-nitrophenyl)azo]aniline](/img/structure/B12682911.png)
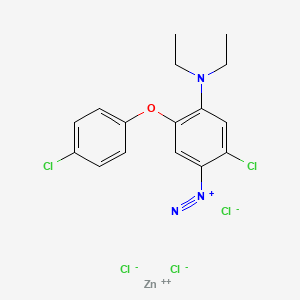
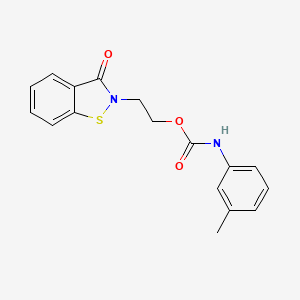
![2-Bromo-1-[4-[(1-methylethyl)thio]phenyl]propan-1-one](/img/structure/B12682923.png)
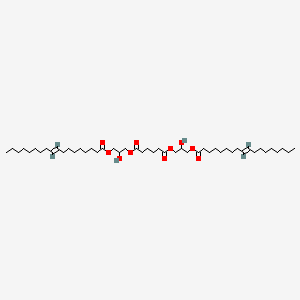


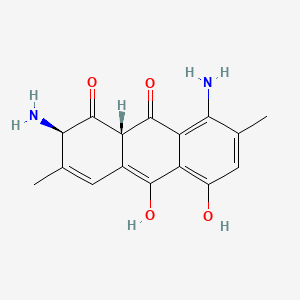
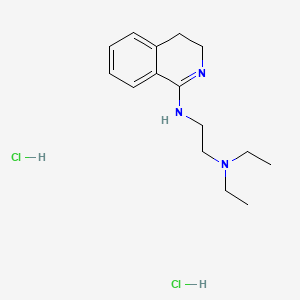
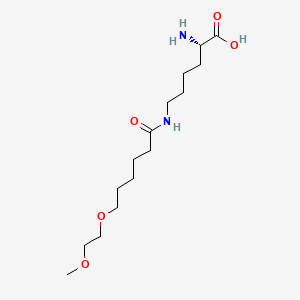

![Ethyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12682986.png)

